molecular formula C16H16N4O6 B602238 Dantrolene Impurity 3 CAS No. 55227-60-6

Dantrolene Impurity 3

カタログ番号: B602238
CAS番号: 55227-60-6
分子量: 360.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neuropharmacological Applications

Dantrolene sodium is primarily utilized as a muscle relaxant, particularly in treating conditions like malignant hyperthermia and spasticity. Dantrolene Impurity 3 is significant in neuropharmacology as it can inhibit ryanodine receptors, which are crucial for calcium release in muscle cells. This inhibition can affect muscle contraction dynamics, making it a point of interest for researchers studying muscle-related disorders and their pharmacological interventions.

Analytical Chemistry and Quality Control

The detection and quantification of this compound are essential for ensuring the safety and efficacy of dantrolene formulations. Various analytical techniques have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC) : This method is commonly used to separate and quantify this compound alongside dantrolene sodium in pharmaceutical preparations. HPLC allows for the precise measurement of impurity levels, which is critical for maintaining drug quality .
  • Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides additional confirmation of the identity and structure of this compound, enhancing the reliability of analytical results .
  • Ultra-Performance Liquid Chromatography (UPLC) : A validated UPLC method has been successfully applied to assess dantrolene and its impurities, including this compound. This method offers rapid analysis with high sensitivity and specificity, making it suitable for routine quality control in pharmaceutical manufacturing .

Stability Studies

Research into the stability of dantrolene sodium has revealed that this compound can form during the degradation process under various conditions. Stability studies indicate that dantrolene undergoes hydrolytic degradation influenced by pH levels, with pseudo-first-order kinetics observed across a pH range of 1.2 to 9.5 . Understanding these degradation pathways is vital for:

  • Formulation Development : By analyzing how this compound forms under different conditions, formulators can optimize production processes to minimize impurity levels and enhance drug stability.
  • Risk Assessment : Identifying the conditions that lead to increased levels of this compound helps in assessing potential risks associated with its presence in therapeutic formulations. For instance, higher temperatures and extreme pH levels can accelerate degradation processes .

Case Studies

Several studies have documented the implications of this compound in clinical settings:

  • Stability Characterization Study : A study characterized the stability of dantrolene sodium in aqueous solutions at various pH levels and temperatures, identifying significant degradation pathways leading to this compound formation. The findings emphasized the importance of controlling environmental factors during storage to maintain drug integrity .
  • Quality Assessment Research : Research utilizing UPLC methods highlighted how monitoring impurity levels could improve quality assurance protocols in pharmaceutical settings. The study demonstrated that maintaining low levels of this compound correlates with enhanced patient safety outcomes .

生物活性

Dantrolene sodium is primarily known for its role as a muscle relaxant, particularly in the treatment of malignant hyperthermia. However, its impurities, including Dantrolene Impurity 3, have garnered attention due to their potential biological activities and implications in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, stability, and safety profiles based on various studies.

Overview of Dantrolene and Its Impurities

Dantrolene functions by inhibiting the ryanodine receptor (RyR1), which plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells. The presence of impurities, such as this compound, can alter the pharmacological profile of the drug, potentially leading to variations in efficacy and safety.

Biological Activity and Mechanisms

Inhibition of Ryanodine Receptor (RyR1)

Research indicates that this compound may affect RyR1 activity similarly to dantrolene itself. A study demonstrated that dantrolene binds to specific residues on RyR1, leading to conformational changes that inhibit calcium release. The binding affinity of dantrolene and its impurities can vary significantly based on structural modifications.

  • Binding Site Analysis : The primary binding site for dantrolene has been identified through cryo-electron microscopy (cryo-EM) studies. Key residues such as W882, W996, and R1000 play critical roles in dantrolene's inhibitory action. Mutations at these sites have shown a marked decrease in dantrolene's efficacy, indicating their importance in drug-receptor interactions .

Table 1: Binding Affinity of Dantrolene and Its Impurities

CompoundIC50 (µM)Effect on RyR1 Activity
Dantrolene2.5Significant inhibition
This compoundTBDTBD
W882A Mutant>30No inhibition
R1000A Mutant>25Reduced inhibition

Stability and Degradation Studies

The stability of this compound is crucial for its biological activity. Studies have shown that dantrolene degrades under various conditions, which can lead to the formation of impurities that may possess different biological activities.

  • Degradation Kinetics : Research indicates that dantrolene undergoes pseudo-first-order kinetics degradation across a pH range of 1.2 to 9.5. This degradation results in the formation of several products, including this compound, which may exhibit altered biological properties compared to the parent compound .

Table 2: Stability Profile of Dantrolene Under Various Conditions

ConditionTime (Days)% Remaining Dantrolene
pH 1.21085
pH 7.41090
pH 9.51080

Toxicological Considerations

Dantrolene and its impurities have been evaluated for their toxicological profiles. Notably, studies have indicated potential mutagenic effects associated with certain impurities.

  • Mutagenicity Testing : In vitro assays such as the Ames test have shown that while dantrolene itself exhibits mutagenic properties, some impurities may also share structural alerts for mutagenicity . This highlights the need for careful monitoring of impurity levels in pharmaceutical formulations.

Case Studies

Several case studies have explored the clinical implications of dantrolene and its impurities:

  • Case Study on Malignant Hyperthermia : A clinical review noted that patients treated with dantrolene experienced varying responses based on the formulation's purity. Cases where higher levels of impurities were present correlated with increased side effects and reduced efficacy .
  • Toxicological Assessment : In a study involving animal models, exposure to formulations with high impurity content resulted in adverse effects such as renal dysfunction and bone marrow suppression, underscoring the importance of maintaining low impurity levels in therapeutic formulations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Dantrolene Impurity 3 in drug substances?

  • Methodological Answer : this compound (1-[[[5-(4-aminophenyl)-2-furanyl]methylene amino]-2,4-imidazolidinedione) is typically analyzed using reversed-phase HPLC with UV detection (e.g., 254 nm) due to its aromatic structure . For confirmation, LC-MS/MS is employed to differentiate it from structurally similar impurities, leveraging its molecular ion at m/z 349.1 (M+H⁺) and characteristic fragmentation patterns . Method validation must include specificity testing against placebo matrices and forced degradation studies (acid/base hydrolysis, oxidation) to rule out interference .

Q. How can researchers establish baseline purity thresholds for this compound in compliance with ICH guidelines?

  • Methodological Answer : Per ICH Q3A, the identification threshold for impurities in drug substances is 0.1% (w/w). Researchers should analyze ≥6 consecutive pilot batches using validated HPLC methods to determine typical impurity levels. Statistical tools (e.g., 3σ control charts) establish process capability, ensuring thresholds align with ICH’s "Decision Tree #1" for extrapolating limits .

Q. What are the key steps to isolate this compound for structural characterization?

  • Methodological Answer : Isolation involves preparative HPLC using a C18 column and methanol-water gradient. Collected fractions are concentrated and analyzed via NMR (¹H/¹³C) and HRMS to confirm the structure. For example, ¹H NMR peaks at δ 7.8–8.2 ppm confirm the furanyl and aminophenyl moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across LC-MS and HPLC-UV methods?

  • Methodological Answer : Cross-validation is critical. Spiking studies with pure Impurity 3 (at 0.05–0.5% levels) should compare recovery rates between methods. Discrepancies may arise from ion suppression in LC-MS (due to matrix effects) or UV co-elution. Adjusting mobile phase pH or using deuterated internal standards can mitigate these issues . Root-cause analysis must document method-specific biases .

Q. What strategies ensure accurate detection of this compound in the presence of isomeric byproducts?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) or 2D-LC separates isomers. MS/MS fragmentation patterns (e.g., m/z 205 for the imidazolidinedione ring vs. m/z 183 for alternative isomers) provide diagnostic ions. Computational modeling (DFT) predicts retention behavior and fragmentation, guiding method optimization .

Q. How can forced degradation studies elucidate the formation pathways of this compound?

  • Methodological Answer : Stress testing under acidic (1M HCl, 60°C), basic (0.1M NaOH, 40°C), oxidative (3% H₂O₂), and photolytic conditions identifies precursors. Kinetic modeling (e.g., Arrhenius plots) predicts activation energy for impurity formation. LC-MSⁿ traces intermediates like 5-(4-aminophenyl)-2-furaldehyde, confirming a Schiff base mechanism .

Q. What toxicological thresholds apply to this compound, and how are they validated?

  • Methodological Answer : If genotoxicity is suspected, follow EMA’s TTC approach (≤1.5 µg/day). Ames tests and in vitro micronucleus assays assess mutagenicity. For non-genotoxic impurities, derive PDE (Permitted Daily Exposure) using NOAEL from 28-day rodent studies, applying a 100-fold safety factor .

Q. How do regulatory expectations for impurity profiling differ between ICH and USP guidelines?

  • Methodological Answer : ICH Q3A emphasizes "identified impurities" with structural confirmation, while USP〈1086〉 allows "unidentified" impurities if justified. Researchers must reconcile this by submitting HRMS/NMR data for impurities ≥0.15% and including batch-to-batch variability in regulatory filings .

Q. Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., DoE) to optimize chromatographic conditions (e.g., pH, temperature) for impurity resolution .
  • Data Contradictions : Apply multivariate analysis (PCA) to batch data, identifying outliers linked to synthesis parameters (e.g., reaction time, catalyst purity) .
  • Regulatory Alignment : Pre-submission meetings with agencies (e.g., FDA) clarify expectations for impurity specifications, especially for isomers .

特性

CAS番号

55227-60-6

分子式

C16H16N4O6

分子量

360.32

純度

> 95%

数量

Milligrams-Grams

同義語

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。